
1-(3-Hydroxypyrrolidin-1-yl)propan-2-one
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Description
1-(3-Hydroxypyrrolidin-1-yl)propan-2-one is a pyrrolidine-derived compound featuring a hydroxypyrrolidine moiety attached to a propan-2-one (acetone) backbone. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and ketone functionality. Applications may span pharmaceutical intermediates or chiral building blocks, given the prevalence of pyrrolidine motifs in bioactive molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 1-(3-Hydroxypyrrolidin-1-yl)propan-2-one and related compounds:
Physicochemical Properties
- Solubility: The hydroxyl group in this compound improves water solubility compared to non-polar analogs like 1-(Furan-2-yl)propan-2-one, which is insoluble in water .
- Basicity : Pyrrolidine derivatives (pKa ~11) are less basic than piperidine analogs (e.g., pelletierine, pKa ~10.5) due to ring strain and electron-withdrawing effects of the ketone group .
Industrial and Pharmaceutical Relevance
- Chiral Building Blocks: Enantiopure derivatives like (S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one underscore the role of stereochemistry in drug design .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)propan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-8-3-2-7(10)5-8/h7,10H,2-5H2,1H3 |
InChI Key |
DWAOLGKDKAPBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1CCC(C1)O |
Origin of Product |
United States |
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